Eicosapentaenoic Acid-d5

Beschreibung

Significance of Stable Isotope Labeling in Lipid Research

Stable isotope labeling is a powerful technique in lipid research, providing a non-radioactive method to trace the metabolic fate of lipids and other molecules. bioscientifica.comdiagnosticsworldnews.com Unlike radioactive isotopes, stable isotopes are safe for use in human studies, including those involving children and pregnant women. bioscientifica.com This technique allows for the direct analysis of nutrient distribution, metabolism, and the conversion of substances into various metabolites. diagnosticsworldnews.com

In lipidomics, the study of cellular lipids, stable isotope-labeled lipids are considered the gold standard for absolute quantification. diagnosticsworldnews.comnih.gov They serve as ideal internal standards in mass spectrometry and liquid chromatography, enhancing the accuracy and reproducibility of measurements. veeprho.comscbt.com By using labeled compounds, researchers can track the biosynthesis, remodeling, and degradation of biomolecules, which is crucial for understanding the roles of lipids in health and disease. nih.govresearchgate.net

The use of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) allows for precise tracking of metabolic pathways. diagnosticsworldnews.comnih.gov Modern analytical instruments, such as mass spectrometers, can detect and quantify the isotopic enrichment in individual lipid species, providing detailed insights into lipid metabolism. bioscientifica.comnih.gov

Rationale for Deuterium Incorporation into Eicosapentaenoic Acid

Deuterium, a stable isotope of hydrogen, is commonly used to label fatty acids like eicosapentaenoic acid (EPA). nih.gov The primary reason for incorporating deuterium into EPA to create EPA-d5 is to use it as an internal standard for the quantification of natural EPA in biological samples. bertin-bioreagent.comcaymanchem.com This deuterated standard is essential for accurate lipid profiling using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). scbt.combertin-bioreagent.com

The key advantages of using a deuterated standard like EPA-d5 include:

Enhanced Detection Sensitivity: Isotopic labeling allows for better differentiation from naturally occurring (endogenous) compounds in complex biological samples. scbt.com

Improved Accuracy: It helps correct for variations in sample extraction efficiency and instrument response, leading to more precise and reliable quantification. lipidmaps.orgcaymanchem.com

Similar Chemical Properties: EPA-d5 has nearly identical physical and chemical properties to natural EPA, ensuring they behave similarly during extraction and analysis. caymanchem.com

While carbon-13 is another common stable isotope used for labeling, deuterium offers a practical alternative. However, researchers must consider potential issues like deuterium exchange in certain solutions, which could affect the degree of labeling. nih.gov

Historical Context and Evolution of Eicosapentaenoic Acid-d5 Applications in Analytical Science

The use of stable isotopes in metabolic research dates back to before the widespread use of mass spectrometry, with early methods involving refractometry and densitometry. nih.gov The advent of chromatography coupled with mass spectrometry revolutionized the field, allowing for detailed analysis of individual lipid species. nih.govresearchgate.net

Initially, stable isotope labeling was primarily a research tool. Over the last two decades, as the importance of lipids in various diseases became more apparent, the application of lipidomics and the use of labeled standards like EPA-d5 have grown significantly. nih.govresearchgate.net

The evolution of analytical techniques has been crucial. Early studies using dual-labeled fatty acids helped to understand the metabolism of different isomers. jst.go.jp More recent high-throughput lipidomic analyses rely heavily on deuterated internal standards to quantify a wide range of lipid metabolites, including eicosanoids derived from EPA. lipidmaps.org

Today, EPA-d5 is a commercially available, high-purity standard used in a variety of research applications, from studying the metabolic pathways of omega-3 fatty acids to investigating their role in diseases. bertin-bioreagent.comcaymanchem.com For instance, EPA-d5 has been used in studies to quantify EPA and its metabolites in atherosclerotic plaques and to assess the pharmacokinetics of EPA in human plasma. ahajournals.orgbenthamdirect.com

Recent research continues to refine the use of deuterated standards. While they are invaluable, studies also explore their limitations and the conditions under which they provide the most benefit. nih.gov The development of new deuterated compounds, including very long-chain polyunsaturated fatty acids, further expands the toolkit for lipid researchers. nih.gov

Below is an interactive data table summarizing the properties and applications of Eicosapentaenoic Acid-d5:

Table 1. Properties and Applications of Eicosapentaenoic Acid-d5| Property | Description |

|---|---|

| Formal Name | 5Z,8Z,11Z,14Z,17Z-eicosapentaenoic-19,19,20,20,20-d5 acid |

| Synonyms | EPA-d5, FA 20:5-d5, Timnodonic Acid-d5 |

| Molecular Formula | C₂₀H₂₅D₅O₂ |

| Molecular Weight | 307.5 |

| Primary Application | Internal standard for the quantification of Eicosapentaenoic Acid (EPA) by GC- or LC-MS. |

| Research Areas | Lipidomics, metabolic research, pharmacokinetic studies, therapeutic drug monitoring. |

The following table lists the chemical compounds mentioned in this article.

Table 2. Chemical Compounds

| Compound Name |

|---|

| Eicosapentaenoic Acid-d5 |

| Eicosapentaenoic Acid |

| Deuterium |

| Carbon-13 |

| Nitrogen-15 |

| Arachidonic acid |

| Eicosapentaenoic Acid Ethyl Ester-d5 |

| Docosahexaenoic acid |

| Palmitic acid |

| Linoleic acid |

| Oleic acid |

| Stearic acid |

| Docosapentaenoic acid |

| 18-HEPE |

| 12-HEPE |

| Resolvin E1 |

| AA-d8 |

| 15-hydroxy-eicosatetraenoic acid-d8 |

| LTB4-d4 |

| PGE2-d4 |

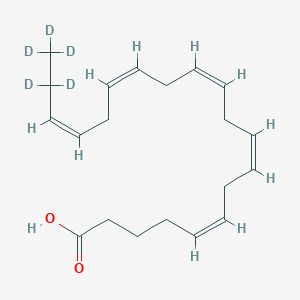

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z,17Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15-/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZBEHYOTPTENJ-YSTLBCQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701149660 | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic-19,19,20,20,20-d5 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197205-73-4 | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic-19,19,20,20,20-d5 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197205-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic-19,19,20,20,20-d5 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for Quantification and Analytical Validation Employing Eicosapentaenoic Acid D5

Role as an Internal Standard in Mass Spectrometry-Based Assays

In quantitative bioanalysis, particularly with mass spectrometry, internal standards are crucial for correcting variations that can occur during sample preparation and analysis. scispace.com EPA-d5 serves as an ideal internal standard because it shares nearly identical chemical and physical properties with the endogenous EPA being measured. lipidmaps.org This ensures that it behaves similarly during extraction, derivatization, and ionization, thus compensating for potential errors and improving the reliability of the results. texilajournal.com The use of stable isotope-labeled standards like EPA-d5 is considered the gold standard in quantitative mass spectrometry. scispace.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids. scbt.com For GC-MS analysis, fatty acids are typically converted into more volatile and thermally stable derivatives, such as methyl esters. nih.govscielo.br EPA-d5 is intended for use as an internal standard for the quantification of EPA by GC-MS. caymanchem.combertin-bioreagent.com When analyzing fatty acid profiles, the addition of a known amount of EPA-d5 at the beginning of the sample preparation process allows for accurate quantification of EPA. lipidmaps.org The distinct mass difference between EPA-d5 and the native EPA allows the mass spectrometer to differentiate between the two, while their similar chromatographic behavior ensures they elute at nearly the same time. scispace.com This co-elution is advantageous as it helps to correct for any matrix effects that might suppress or enhance the ionization of the analyte. texilajournal.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of eicosanoids, which are signaling molecules derived from polyunsaturated fatty acids like EPA. nih.govnih.gov EPA-d5 is widely used as an internal standard in LC-MS/MS assays for the quantification of EPA and its metabolites. caymanchem.combertin-bioreagent.comresearchgate.net The technique of multiple reaction monitoring (MRM) is often employed, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. nih.govlcms.cz This enhances the specificity and sensitivity of the assay. sigmaaldrich.com The use of EPA-d5 in these methods helps to ensure accuracy and precision by correcting for variations in sample extraction, chromatographic retention, and ionization efficiency. texilajournal.comclearsynth.com

A study developing an LC-MS/MS method for the simultaneous quantification of 66 eicosanoids utilized deuterated internal standards to ensure accuracy and precision, meeting the US Food and Drug Administration guidelines for bioanalytical method validation. nih.gov Another study focusing on the quantification of omega-3 and omega-6 fatty acids in human plasma also successfully employed EPA-d5 as an internal standard. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Lipid Analysis

Quantitative Reproducibility and Accuracy in Biological Sample Analysis using Isotope Dilution

Isotope dilution mass spectrometry is a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. lipidmaps.org This technique involves adding a known amount of an isotopically labeled standard, such as EPA-d5, to a sample. clearsynth.com The ratio of the signal from the endogenous analyte (EPA) to the signal from the internal standard (EPA-d5) is then measured by the mass spectrometer. lipidmaps.org Because the amount of the added internal standard is known, the absolute concentration of the endogenous analyte can be accurately calculated. clearsynth.com

This method effectively corrects for losses during sample workup and for variations in instrument response, leading to high quantitative reproducibility and accuracy. lipidmaps.orgclearsynth.com The use of a stable isotope-labeled internal standard like EPA-d5 is particularly crucial when dealing with complex biological matrices such as plasma, where matrix effects can significantly impact the accuracy of measurements. clearsynth.com

Derivatization Strategies for Enhanced Eicosapentaenoic Acid-d5 Detection

To improve the analytical characteristics of fatty acids for techniques like GC-MS and sometimes LC-MS, derivatization is often employed. nih.govnih.gov Derivatization can increase the volatility, thermal stability, and ionization efficiency of the analytes. nih.gov

For GC-MS analysis, a common derivatization strategy is esterification to form fatty acid methyl esters (FAMEs). scielo.br EPA-d5 can be derivatized alongside the endogenous EPA to their respective methyl esters. caymanchem.com Another derivatization agent, pentafluorobenzyl (PFB) bromide, can be used to create PFB esters, which are highly sensitive to electron capture negative chemical ionization (ECNCI) in GC-MS, leading to very low detection limits. lipidmaps.orgnih.gov

In LC-MS/MS, while often not required, derivatization can be used to enhance sensitivity. nih.govmdpi.com One strategy involves derivatizing the carboxylic acid group of eicosanoids to improve their ionization efficiency. A study reported a 10- to 5000-fold enhancement in sensitivity for derivatized eicosanoids compared to their free forms. nih.gov Another approach used N-(4-aminomethylphenyl)pyridinium (AMPP) to derivatize fatty acids, which significantly improved detection sensitivity in ESI-MS/MS. nih.gov When such strategies are used, EPA-d5 undergoes the same derivatization reaction, ensuring it accurately reflects the behavior of the analyte.

Method Validation Parameters for Deuterated Fatty Acid Quantification

The validation of an analytical method is essential to ensure its reliability for its intended purpose. For the quantification of deuterated fatty acids like EPA-d5 used as internal standards, and for the quantification of the target analyte itself, several key parameters must be assessed. diva-portal.orgnih.gov These parameters, often guided by regulatory bodies like the FDA, include: nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards and evaluating the correlation coefficient (R²) of the resulting calibration curve. diva-portal.orgnih.gov

Accuracy: The closeness of the measured value to the true value. It is often evaluated by analyzing quality control (QC) samples at different concentrations and expressing the result as a percentage of the nominal value. nih.govnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. scielo.bracs.org

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. texilajournal.com

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a processed sample to the response of the analyte in a post-extraction spiked sample. mdpi.com

Stability: The stability of the analyte and internal standard in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, autosampler stability). diva-portal.orgsigmaaldrich.com

A study validating a supercritical fluid chromatography-mass spectrometry (SFC-MS) method for free fatty acids reported accuracy and precision with bias and coefficients of variation below 15% across five quality control levels. diva-portal.org Similarly, a validated UPLC-MS/MS method for antiepileptic drugs using deuterated internal standards showed imprecision and inaccuracy within an acceptable range, with a CV of less than 15%. nih.gov

Table of Validation Parameters from a Representative LC-MS/MS Study

| Validation Parameter | Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (R²) | ≥0.99 | R² values ranged from 0.994 to 1.000 for all analytes. nih.gov |

| Intra- and Inter-day Accuracy | 85–115% (or ±15% of nominal) | Met acceptance criteria. nih.gov |

| Intra- and Inter-day Precision (CV/RSD) | ≤15% | CV < 15% for low and high QC levels. nih.gov |

| Recovery | Consistent and reproducible | Recovery efficiency was >90% for all internal standards. mdpi.com |

| Stability | Acceptable degradation limits | Freeze–thaw and autosampler stability studies confirmed standard behavior. diva-portal.org |

Elucidation of Eicosapentaenoic Acid Metabolic Pathways Using Deuterium Tracing

Tracing Endogenous Eicosapentaenoic Acid Biosynthesis from Precursors

The endogenous production of EPA from its precursor, alpha-linolenic acid (ALA), is a multi-step process involving a series of desaturation and elongation reactions. mdpi.com Deuterium (B1214612) tracing has been instrumental in elucidating the efficiency and regulation of this pathway. Studies utilizing deuterium-labeled ALA have shown that its conversion to EPA, and subsequently to docosahexaenoic acid (DHA), can be limited in humans. cambridge.org

Investigation of Desaturation and Elongation Pathways

The synthesis of long-chain polyunsaturated fatty acids like EPA from C18 precursors involves sequential desaturation and elongation steps. researchgate.net The primary pathway involves the conversion of ALA (18:3n-3) to stearidonic acid (SDA, 18:4n-3) by the delta-6 desaturase enzyme. This is followed by an elongation step to eicosatetraenoic acid (ETA, 20:4n-3), and finally, a delta-5 desaturation to yield EPA (20:5n-3). soton.ac.ukresearchgate.net An alternative "delta-8 pathway" has also been proposed, which begins with the elongation of the precursor fatty acid, followed by desaturation. researchgate.netcornell.edu

The use of deuterated fatty acids, such as EPA-d5, has allowed for direct measurement of the elongation of EPA to docosapentaenoic acid (DPA, 22:5n-3). nih.gov These tracer studies have revealed that n-3 polyunsaturated fatty acids like EPA tend to undergo elongation and desaturation more readily than their n-6 counterparts. nih.gov The conversion rates of ALA to longer-chain fatty acids like EPA and DHA have been shown to vary, with some studies indicating a higher conversion capacity in women compared to men. cambridge.orgsoton.ac.uk

Functional Characterization of Delta-5 and Delta-6 Desaturases with Deuterated Substrates

Delta-5 desaturase (D5D) and delta-6 desaturase (D6D), encoded by the FADS1 and FADS2 genes respectively, are critical enzymes in the biosynthesis of EPA. cornell.educapes.gov.br D6D catalyzes the initial desaturation of ALA and also a later step in the synthesis of DHA. mdpi.comcornell.edu D5D is responsible for the final desaturation step that produces EPA. cornell.edu

The activity of these desaturases can be estimated by measuring the ratio of product to precursor fatty acids. frontiersin.org However, studies using deuterated substrates provide a more direct and accurate assessment of their function. For instance, research has shown that the delta-6 desaturase in rat liver can act on substrates with a wide range of chain lengths, while the delta-5 desaturase appears to be more sensitive to the chain length of the fatty acid. nih.gov The use of deuterated fatty acids in cell culture models has also been crucial in confirming the desaturase activities present in different cell lines and species. researchgate.net Some fish, for example, have a bifunctional Δ6/Δ5 desaturase. stir.ac.uk

Investigation of Eicosanoid and Specialized Pro-resolving Mediator Formation

EPA is a precursor to a host of bioactive lipid mediators, including eicosanoids and specialized pro-resolving mediators (SPMs), which play critical roles in inflammation and its resolution. nih.govskinident.worldcaymanchem.com The use of EPA-d5 allows for the precise tracking of its conversion into these important signaling molecules.

Cyclooxygenase and Lipoxygenase Pathway Intermediates from Labeled Eicosapentaenoic Acid

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are the two major enzymatic routes for the metabolism of EPA into eicosanoids. researchgate.netcaymanchem.comcreative-proteomics.com The COX pathway, involving COX-1 and COX-2 enzymes, converts EPA into 3-series prostaglandins (B1171923) and thromboxanes. medchemexpress.comresearchgate.net The LOX pathway, on the other hand, produces 5-series leukotrienes and other hydroxy fatty acids. creative-proteomics.commedchemexpress.comresearchgate.net

By using labeled EPA, researchers can trace the formation of key intermediates and end-products of these pathways. For example, studies have identified the formation of Δ17-6-keto Prostaglandin F1α, a COX product of EPA. medchemexpress.com Similarly, the conversion of EPA to Leukotriene B5 via the 5-lipoxygenase pathway has been demonstrated. medchemexpress.com These labeled studies also show that EPA can compete with arachidonic acid (AA) for these enzymes, leading to the production of less inflammatory mediators. researchgate.netresearchgate.net

Formation and Characterization of Deuterated Resolvins and Other Bioactive Metabolites

In addition to the classic eicosanoids, EPA is the precursor to a class of potent anti-inflammatory and pro-resolving mediators known as E-series resolvins. pnas.orgnih.govfrontiersin.org The biosynthesis of these SPMs often involves the coordinated action of different enzymes, including COX-2 and various lipoxygenases. biorxiv.org

The use of deuterium-labeled EPA (d5-EPA) has been pivotal in identifying and quantifying the formation of these resolvins in vivo. nih.gov For instance, studies have shown the endogenous formation of Resolvin E1 from EPA. pnas.org The detection of deuterated resolvins, such as d5-Resolvin D2, has been made possible through techniques like liquid chromatography-mass spectrometry (LC-MS/MS), which can identify these molecules by their specific mass and fragmentation patterns. caymanchem.comnih.gov The ability to trace the formation of these deuterated metabolites provides direct evidence of the pro-resolving pathways activated by EPA. nih.govharvard.edu

Metabolic Flux Analysis in Cellular and Organismal Systems

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. numberanalytics.comnih.gov When combined with stable isotope tracers like EPA-d5, it provides a dynamic view of how this fatty acid is processed and distributed throughout different metabolic pathways. isotope.com

In Vitro Cellular Models for Tracing Eicosapentaenoic Acid-d5 Metabolism

In vitro cellular models are indispensable for dissecting the specific biochemical transformations of EPA-d5 at the cellular level, free from the systemic complexities of a whole organism. By incubating specific cell types with EPA-d5, researchers can identify the enzymes involved and the resultant bioactive lipid mediators.

Various cell lines are employed to model the metabolism in different tissues. For instance, human hepatocyte cell lines like HepG2 are used to study liver metabolism, which is a central hub for fatty acid processing. frontiersin.org Studies with these cells show that EPA is readily taken up and metabolized. frontiersin.org When treated with EPA precursors, HepG2 cells efficiently synthesize EPA and its subsequent metabolites, known as oxylipins. frontiersin.org The use of deuterated tracers would allow for precise quantification of the conversion rates and pathway fluxes.

Immune cells, such as macrophages, are critical targets for EPA's anti-inflammatory effects. frontiersin.orgnih.gov Co-incubation of human M2 macrophages with red blood cells (RBCs) containing deuterium-labeled EPA (d5-EPA) has demonstrated that EPA from erythrocyte membranes can be transferred to macrophages and metabolized into specialized pro-resolving mediators (SPMs), including the d5-labeled Resolvin E series (e.g., d5-RvE3 and d5-RvE4). researchgate.net This highlights a mechanism for intercellular communication and the generation of anti-inflammatory molecules. Similarly, studies using murine macrophage cell lines like RAW264.7 have been instrumental in examining the production of prostaglandins and other eicosanoids, where deuterated fatty acids help clarify the kinetic isotope effects of enzymatic oxygenation. acs.org

Other models include skin substitutes produced with T cells to investigate inflammatory skin conditions like psoriasis. nih.gov Supplementation of these models with EPA leads to its incorporation into cellular phospholipids (B1166683) and its conversion to various lipid mediators, demonstrating a shift in the lipid profile towards a less inflammatory state. nih.gov The use of EPA-d5 in such models would enable precise tracking of these metabolic shifts.

The primary analytical method for these studies is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnewomics.comsemanticscholar.org This technique can separate the various lipid metabolites and, due to the mass shift from the deuterium atoms, can specifically identify and quantify the molecules derived from the administered EPA-d5, distinguishing them from the pre-existing pool of unlabeled EPA. nih.govnewomics.com

Table 1: In Vitro Cellular Models for EPA-d5 Metabolic Tracing

| Cell Model | Key Metabolic Pathways Investigated | Major Labeled Metabolites Identified/Expected | Analytical Technique |

|---|---|---|---|

| Human M2 Macrophages | Specialized Pro-resolving Mediator (SPM) synthesis | d5-Resolvin E3 (d5-RvE3), d5-Resolvin E4 (d5-RvE4) | LC-MS/MS |

| Murine Macrophages (RAW264.7) | Eicosanoid production (COX pathway) | Deuterated prostaglandins and thromboxanes | UPLC-MS/MS |

| Human Hepatocytes (HepG2) | Oxylipin synthesis (LOX, COX, CYP450 pathways) | Hydroxy-EPAs (HEPEs), Epoxy-EPAs (EEQs), DiHETEs | LC-MS/MS |

| Psoriatic Skin Model with T cells | Incorporation into phospholipids, metabolism to lipid mediators | PGE3, 12-HEPE, EPEA | LC-MS/MS |

In Vivo Animal Models for Systemic Metabolic Fate Determination

In vivo animal models, primarily rodents like mice and rats, are essential for understanding the systemic fate of EPA-d5—its absorption, distribution to various tissues, metabolic conversion, and ultimately, its excretion. These studies provide a holistic view of how the body handles dietary EPA.

Following oral or intravenous administration, the distribution of deuterated fatty acids can be tracked throughout the organism. Studies using deuterated n-3 fatty acid precursors have shown that the newly synthesized labeled EPA and its metabolites accumulate in various tissues. nih.gov For example, in rat pups given a diet containing d5-labeled alpha-linolenic acid (d5-LNA), the biosynthesized d5-EPA can be quantified in tissues like the liver, brain, and adipose tissue, demonstrating the body's capacity for endogenous production and tissue incorporation. nih.gov

Animal models of specific diseases are frequently used to study how EPA metabolism is altered in pathological states and how its metabolites contribute to the disease process. In mouse models of neuroblastoma, oral gavage with high-dose EPA was shown to alter the levels of highly unsaturated fatty acids in tumor and liver tissues, which was associated with tumor inhibition. mdpi.comresearchgate.net In models of atherosclerosis, administered EPA has been shown to preferentially accumulate in unstable, thin-cap plaques, where it is found as free EPA and incorporated into cholesteryl esters. ahajournals.org Using deuterated EPA in these models would provide unambiguous evidence of the source of the accumulated fatty acids and their local metabolism into molecules like 12-hydroxy-EPA (12-HEPE), which has been co-localized with M2 macrophages within the plaques. ahajournals.org

Similarly, in rat models of septic shock, infusions of n-3 fatty acids have been studied for their effects on vascular dysfunction and inflammation. plos.org Lipidomic analysis of plasma and tissues in these models reveals shifts in pro-inflammatory and anti-inflammatory mediators. The use of EPA-d5 allows researchers to trace the direct conversion of the administered dose into various eicosanoids and docosanoids, clarifying its contribution to the observed physiological effects. mdpi.comnih.govnih.gov

The analysis of tissues from these animal models confirms that EPA can be elongated to docosapentaenoic acid (DPA) and further metabolized. The liver is a primary site for this conversion. nih.govmdpi.com The resulting labeled metabolites can be tracked in different lipid pools, such as phospholipids and triglycerides, across multiple organs, providing a comprehensive picture of EPA's metabolic journey. researchgate.net

Table 2: In Vivo Animal Models for Systemic EPA-d5 Tracing

| Animal Model | Tissues/Fluids Analyzed | Key Findings on Distribution and Metabolism | Disease Context |

|---|---|---|---|

| Rat | Liver, Plasma | Time-dependent decrease in plasma triglycerides; increased mitochondrial fatty acid oxidation in the liver. nih.gov | Normolipidemic |

| Rat | Plasma, Aorta, Mesenteric Arteries | Infused EPA did not significantly improve arterial dysfunction, unlike DHA. plos.org | Septic Shock |

| ApcΔ14/+ Mouse | Intestinal Tissue, Colon | EPA treatment suppresses intestinal tumor development; alters fatty acid and eicosanoid profiles in the colon. oup.com | Intestinal Cancer |

| ApoE-/- Mouse | Aortic Root, Aortic Arch | Administered EPA preferentially incorporates into thin-cap atherosclerotic plaques from the lumen side. ahajournals.org | Atherosclerosis |

| MYCN-driven Mouse | Tumor, Liver, Skeletal Muscle | High-dose EPA blocks neuroblastoma tumorigenesis and alters fatty acid metabolism enzyme expression. mdpi.comresearchgate.net | Neuroblastoma |

| APP/PS1 Mouse | Hippocampus, Plasma, Retina | EPA supplementation alters gut microbiota and reduces inflammatory markers in the brain and retina. mdpi.com | Alzheimer's Disease |

Pharmacokinetic and Biotransformation Dynamics of Deuterated Eicosapentaenoic Acid Analogues

Absorption, Distribution, and Elimination Profiling of Eicosapentaenoic Acid-d5

The pharmacokinetic profile of eicosapentaenoic acid (EPA) reveals it to be a molecule that is slowly cleared and extensively distributed throughout the body. nih.govnih.gov Following oral administration of icosapent ethyl, a prescription form of EPA ethyl ester, the maximum concentration of total EPA in plasma is reached in approximately 5-6 hours. nih.gov In red blood cells (RBCs), the peak concentration occurs later, between 8 and 24 hours after dosing. nih.gov

Studies on unlabeled EPA have shown that steady state in plasma is typically achieved by day 14 of consistent dosing. nih.gov However, concentrations in red blood cells continue to rise over a longer period, not reaching a steady state by day 28. nih.gov The elimination half-life of total EPA in plasma at a steady state is approximately 79 hours. nih.govnih.gov The apparent total plasma clearance of total EPA is about 757 mL/h, and the apparent volume of distribution is around 82 L. nih.govnih.gov

Deuterated eicosapentaenoic acid (EPA-d5) is primarily utilized as an internal standard for the quantification of unlabeled EPA in biological samples using mass spectrometry. caymanchem.comveeprho.commdpi.comresearchgate.net This application is crucial in pharmacokinetic studies to ensure accurate measurement of EPA concentrations. veeprho.comresearchgate.net While specific pharmacokinetic data for EPA-d5 itself is not extensively detailed in the provided search results, the use of deuterated analogues in drug development can sometimes alter metabolic profiles and increase half-life. isotope.com However, the primary role of EPA-d5 in the cited research is as a tool for precise analytical measurement rather than as a therapeutic agent with a modified pharmacokinetic profile. veeprho.commdpi.com

The absorption of EPA is influenced by its chemical form. nih.govwikipedia.org For instance, EPA ethyl esters are not readily detectable in the blood after oral intake, as they are typically hydrolyzed to the free fatty acid form during digestion. nih.gov This free fatty acid is then absorbed and incorporated into various lipid fractions in the body. nih.gov The distribution of EPA involves its incorporation into circulating phospholipids (B1166683), triacylglycerols, and cholesteryl esters, as well as into the phospholipid components of cell membranes. nih.gov Only a small fraction of the total circulating EPA is in the unesterified, or free, form. nih.gov

Assessment of Oxidative Stability and Lipid Peroxidation Resistance of Deuterated Polyunsaturated Fatty Acids

Polyunsaturated fatty acids (PUFAs), including eicosapentaenoic acid (EPA), are highly susceptible to oxidative damage through a non-enzymatic chain reaction known as lipid peroxidation. wikipedia.orgwikipedia.org This process is initiated by reactive oxygen species (ROS) that abstract a hydrogen atom from a bis-allylic position on the fatty acid chain, which is the rate-limiting step. frontiersin.orgnih.gov This creates a lipid radical that rapidly reacts with oxygen, propagating a chain reaction that can damage hundreds or thousands of adjacent PUFA molecules, leading to membrane damage and the formation of toxic by-products. wikipedia.orgnih.gov

A key strategy to inhibit this detrimental process is the use of deuterium-reinforced PUFAs (D-PUFAs). nih.gov By replacing the hydrogen atoms at the oxidation-prone bis-allylic sites with deuterium (B1214612), a heavier and stable isotope of hydrogen, the carbon-deuterium (C-D) bond becomes significantly stronger than the carbon-hydrogen (C-H) bond. wikipedia.org This increased bond strength slows down the rate of hydrogen (or deuterium) abstraction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgnih.gov This effect effectively suppresses the initiation and propagation of the lipid peroxidation chain reaction. wikipedia.orgwikipedia.orgacs.org

Studies have demonstrated that D-PUFAs are significantly more resistant to lipid peroxidation than their hydrogenated counterparts. mdpi.com For example, the substitution of just one or two bis-allylic hydrogens with deuterium is sufficient to inhibit PUFA autoxidation in various experimental models. nih.gov Research on deuterated linoleic and linolenic acids has shown that the rate of deuterium abstraction by a tocopheryl radical is reduced by as much as 36-fold compared to hydrogen abstraction from the corresponding non-deuterated positions. nih.govacs.org This substantial KIE highlights the protective capacity of deuteration. nih.govacs.org

The protective effect of D-PUFAs has been observed in various biological systems. In yeast and cultured mammalian cells, D-PUFAs have been shown to protect against oxidative stress-induced death. nih.govcompoundchem.com In animal models, dietary D-PUFAs have been found to reduce levels of lipid peroxidation products in the brain and liver. nih.gov Even a relatively small fraction of D-PUFAs incorporated into lipid membranes, around 15-20%, can be sufficient to halt non-enzymatic chain oxidation, thereby protecting the entire membrane, including the non-deuterated PUFAs. wikipedia.orgnih.gov This non-antioxidant-based mechanism offers a novel approach to mitigating oxidative damage implicated in a range of age-related and neurodegenerative diseases. frontiersin.orgwikipedia.org

Comparative Pharmacokinetics with Unlabeled Eicosapentaenoic Acid and its Esters

The pharmacokinetics of eicosapentaenoic acid (EPA) are significantly influenced by the chemical form in which it is administered. The most common forms available are triglycerides, ethyl esters, and free fatty acids. nih.govwikipedia.org The bioavailability of these forms differs, primarily due to the digestive processes required for their absorption.

Ethyl esters (EE) of EPA, a common form in concentrated supplements, require enzymatic cleavage by pancreatic lipase (B570770) to release the free fatty acid before it can be absorbed. foodandnutritionresearch.netresearchgate.net This step can limit their absorption, particularly under fasting conditions. foodandnutritionresearch.net In contrast, free fatty acid forms and re-esterified triglycerides generally exhibit higher bioavailability. nih.govnutraingredients-usa.com One study found that the bioavailability of EPA from re-esterified triglycerides was superior to that of natural fish oil, while the bioavailability from ethyl esters was inferior. nih.gov Another study comparing a monoacylglyceride (MAG) form of omega-3 fatty acids to the EE form found that the MAG form resulted in peak plasma EPA concentrations that were three times higher. nih.govresearchgate.net Similarly, an L-lysine salt formulation of EPA and DHA demonstrated significantly higher bioavailability compared to the EE form. foodandnutritionresearch.net

The table below summarizes the relative bioavailability of different EPA formulations from a comparative study.

| EPA Formulation | Relative Bioavailability (vs. Ethyl Ester) |

| L-lysine salt | 9.33-fold (0-12h), 8.09-fold (0-24h) higher |

| Triglyceride | 1.57-fold (0-12h), 1.44-fold (0-24h) higher |

| Monoacylglyceride | Plasma concentration 3-5 times higher in absorption phase |

Data compiled from studies comparing different formulations to ethyl esters. foodandnutritionresearch.netnih.gov

Deuterated eicosapentaenoic acid (EPA-d5) is predominantly used as an internal standard in pharmacokinetic studies to accurately quantify unlabeled EPA. veeprho.commdpi.comresearchgate.net The process of deuteration itself, where hydrogen atoms are replaced by deuterium, can potentially alter the metabolic profile of a drug. isotope.com This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic reactions catalyzed by enzymes like the cytochrome P450 (CYP) system. nih.gov This can lead to an increased half-life and improved metabolic profile for some deuterated compounds. isotope.com

However, the effect of deuteration on CYP-mediated metabolism is not always straightforward, as the cleavage of the C-H bond may not be the rate-limiting step in the catalytic cycle. nih.gov While specific comparative pharmacokinetic studies between EPA-d5 and unlabeled EPA as therapeutic agents are not detailed in the provided results, the principle of using deuteration to modify pharmacokinetics is an established strategy in drug development. nih.gov For EPA, the focus of existing research using EPA-d5 has been on its role as an analytical tool rather than a therapeutic analogue with intentionally modified pharmacokinetics. veeprho.comresearchgate.net

Applications of Eicosapentaenoic Acid D5 in Comprehensive Lipidomics

Quantitative Profiling of Fatty Acyls and Complex Lipids in Biological Matrices

The accurate quantification of fatty acids and complex lipids in biological matrices such as plasma, serum, and tissues is crucial for understanding lipid metabolism and its role in health and disease. metabolomicscentre.camdpi.com EPA-d5 serves as an ideal internal standard in these quantitative assays, primarily conducted using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.combertin-bioreagent.com

The principle behind using a stable isotope-labeled internal standard like EPA-d5 is that it behaves almost identically to the endogenous analyte (EPA) during sample preparation, extraction, and chromatographic separation. nih.gov However, due to its higher mass, it can be distinguished from the unlabeled EPA by the mass spectrometer. scbt.com This allows for the correction of any sample loss or variations in instrument response, leading to highly accurate and reproducible quantification. nih.gov

In a typical workflow, a known amount of EPA-d5 is added to the biological sample at the beginning of the analysis. mdpi.comnih.gov After lipid extraction and derivatization (if necessary), the sample is injected into the GC-MS or LC-MS/MS system. nih.govnih.gov The instrument measures the signal intensities of both the endogenous analyte and the deuterated internal standard. By comparing the ratio of the analyte's signal to the internal standard's signal against a calibration curve, the precise concentration of the analyte in the original sample can be determined. nih.gov

Table 1: Representative Applications of EPA-d5 in Quantitative Lipid Profiling

| Analytical Platform | Biological Matrix | Analytes Quantified | Key Finding | Reference |

| LC-MS/MS | Human Plasma | Free and total omega-3 and omega-6 fatty acids | Developed a validated assay for quantifying key fatty acids, including EPA, with EPA-d5 as an internal standard. mdpi.com | mdpi.com |

| UHPLC-MS/MS | Osteosarcoma cell culture medium | Polyunsaturated fatty acids (PUFAs) and eicosanoids | Established a bioanalytical method to quantify lipid mediators, using EPA-d5 for the quantification of EPA. mdpi.com | mdpi.com |

| GC-MS | Biological Samples | Free fatty acids and fatty acid composition of complex lipids | Developed a sensitive method for comprehensive fatty acid analysis using a suite of deuterated internal standards, including EPA-d5. nih.gov | nih.gov |

| LC-MS | Plant oils and biological samples | Fatty acids | Presented a rapid LC-MS method for fatty acid quantification, demonstrating its accuracy by comparison with GC-FID. nih.gov | nih.gov |

Integration with Advanced Data Analysis for Pathway Discovery and Metabolic Reprogramming

The quantitative data generated using EPA-d5 as an internal standard is fundamental for advanced data analysis aimed at discovering novel lipid metabolic pathways and understanding metabolic reprogramming in various physiological and pathological states. By accurately measuring changes in the levels of EPA and other lipids across different experimental conditions, researchers can gain insights into the underlying biochemical processes.

For instance, in studies investigating the effects of dietary interventions or drug treatments on lipid metabolism, the precise quantification of changes in EPA levels can help elucidate the mechanism of action. researchgate.net An increase or decrease in EPA concentration, when correlated with changes in other lipids and gene expression data, can point towards the modulation of specific enzymatic pathways, such as those involving desaturases and elongases responsible for fatty acid synthesis. researchgate.net

Furthermore, lipidomics data, anchored by the accuracy provided by internal standards like EPA-d5, can be integrated with other 'omics' data (genomics, transcriptomics, proteomics) for a more holistic understanding of cellular metabolism. This multi-omics approach can reveal how alterations in lipid pathways are connected to changes in gene expression and protein levels, providing a comprehensive picture of metabolic reprogramming in diseases like cancer, cardiovascular disease, and metabolic syndrome. mdpi.comnih.gov

The metabolic fate of EPA itself can be traced through the production of various bioactive lipid mediators, known as eicosanoids and specialized pro-resolving mediators (SPMs) like resolvins of the E-series. nih.govusf.edu Accurate quantification is the first step in understanding the "lipid mediator class switching" that occurs during the resolution of inflammation, where pro-inflammatory mediators are replaced by pro-resolving ones. nih.gov

Assessment of Tissue-Specific Lipid Remodeling and Incorporation of Eicosapentaenoic Acid-d5

Beyond its use as an internal standard for quantification, deuterated fatty acids like EPA-d5 can also be used as metabolic tracers to study the tissue-specific incorporation and remodeling of lipids. scbt.com By administering EPA-d5 to an organism or cell culture system, researchers can track the journey of the labeled EPA as it is taken up by different tissues, incorporated into various complex lipid species (e.g., phospholipids (B1166683), triglycerides), and metabolized into other compounds. scbt.comcambridge.org

This approach provides valuable information on:

Tissue-specific fatty acid uptake and distribution: By measuring the amount of EPA-d5 in different organs and tissues over time, researchers can determine the relative rates of uptake and accumulation.

Incorporation into complex lipids: Analysis of different lipid classes can reveal how EPA-d5 is esterified into phospholipids, which are key components of cell membranes, or into triglycerides for energy storage. This sheds light on how dietary fatty acids influence the composition of cellular membranes and lipid droplets in a tissue-specific manner.

Metabolic conversion: The appearance of the deuterium (B1214612) label in downstream metabolites of EPA, such as docosapentaenoic acid (DPA) or various eicosanoids, can be tracked. This allows for the direct measurement of metabolic fluxes through specific biochemical pathways. For example, studies have used labeled fatty acids to investigate the conversion of alpha-linolenic acid to EPA and DHA. cambridge.org

A study on juvenile Atlantic salmon investigated the effects of water temperature on EPA and arachidonic acid (ARA) metabolism. plos.org While this study did not explicitly use EPA-d5 as a tracer, it highlights the importance of understanding tissue-specific lipid metabolism under different environmental conditions, a type of investigation that would be greatly enhanced by stable isotope tracing. plos.org The differential regulation of enzymes like Δ5-desaturase in response to temperature and dietary fatty acid ratios points to complex lipid remodeling that could be precisely mapped using labeled fatty acids. plos.org

Mechanistic Research and Biological Impact Investigations Utilizing Eicosapentaenoic Acid D5

Studies on Anti-inflammatory Mechanisms and Lipid Mediator Resolution

The anti-inflammatory properties of EPA are well-established and are partly mediated through its conversion into specialized pro-resolving mediators (SPMs), such as the E-series resolvins (e.g., Resolvin E1 and Resolvin E2). mdpi.commdpi.comresearchgate.net These molecules actively orchestrate the resolution of inflammation, a process crucial for returning tissue to homeostasis after injury or infection. researchgate.netwikipedia.org The biosynthesis of these SPMs is initiated by enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) acting on EPA. mdpi.comfrontiersin.org

The use of deuterated PUFAs like EPA-d5 is founded on the principle of the kinetic isotope effect. The substitution of hydrogen with the heavier deuterium (B1214612) isotope at bis-allylic sites—the positions most susceptible to hydrogen abstraction that initiates lipid peroxidation—slows down the rate of this oxidative degradation. frontiersin.orgnih.gov This chemical reinforcement does not interfere with the beneficial enzymatic pathways that produce SPMs but protects the parent fatty acid from non-enzymatic destruction by reactive oxygen species (ROS). nih.govmdpi.com By preserving the substrate pool, deuteration could potentially enhance the efficiency of SPM biosynthesis, leading to a more robust anti-inflammatory and pro-resolving response.

In research settings, EPA-d5 is frequently employed as an internal standard to ensure the accurate quantification of EPA and its metabolites in complex biological samples. caymanchem.comnih.govnih.gov This application is critical in studies aiming to understand the flux of EPA through various metabolic pathways, including those leading to the generation of anti-inflammatory resolvins. nih.govqmul.ac.uk For instance, studies analyzing the impact of EPA supplementation on the plasma levels of its metabolites, such as 18-hydroxyeicosapentaenoic acid (18-HEPE), rely on deuterated standards for precise measurement. nih.gov

Neurobiological Research and Retinal Health Studies Employing Deuterated Eicosapentaenoic Acid

The brain and retina are particularly rich in polyunsaturated fatty acids and are highly susceptible to oxidative stress due to their high oxygen consumption and metabolic rate. mdpi.comnih.gov Lipid peroxidation is implicated in the pathogenesis of numerous neurodegenerative and retinal diseases. frontiersin.orgmdpi.comnih.gov Research into deuterated PUFAs has provided compelling evidence of their neuroprotective and retinoprotective effects.

Studies utilizing deuterated docosahexaenoic acid (D-DHA), another critical omega-3 fatty acid, have shown significant benefits in animal models of retinal disease. Maternal dietary supplementation with D-DHA was found to protect offspring against hyperoxia-induced retinal vascular arrest, a key event in retinopathy of prematurity. arvojournals.org The D-DHA was successfully transferred through breast milk and incorporated into the retinal tissue of the pups, where it attenuated markers of redox imbalance. arvojournals.org In models of age-related macular degeneration (AMD), D-DHA has been proposed as a therapeutic strategy due to its ability to resist oxidative damage while being readily incorporated into retinal tissue. mdpi.comnih.govresearchgate.net A key finding is that dietary D-DHA can be metabolized in vivo to produce deuterated EPA (D-EPA) and other deuterated long-chain fatty acids within the retina, demonstrating a direct pathway for the presence of D-EPA in this critical tissue. researchgate.net

In the context of neurobiology, D-PUFAs have shown promise in models of Alzheimer's disease by reducing lipid peroxidation. nih.gov The principle of reinforcing PUFAs against oxidative damage is broadly applicable to neurological health, where preserving the integrity of neuronal membranes is paramount. frontiersin.orgnih.gov Although these studies primarily focused on D-DHA or mixtures of D-PUFAs, the foundational mechanism—the kinetic isotope effect inhibiting lipid peroxidation—is directly relevant to EPA-d5. nih.gov By reducing the formation of harmful lipid peroxides, deuterated EPA would be expected to help preserve neuronal and retinal cell function.

Oncological Research and Tumorigenesis Modulation in Preclinical Models

The role of omega-3 PUFAs in cancer has been a subject of intense investigation, with studies showing that EPA and DHA can inhibit cancer cell growth and proliferation. mdpi.comnih.govmdpi.com The mechanisms are multifaceted, involving the modulation of inflammatory pathways, alteration of cell membrane properties, and generation of reactive oxygen species (ROS) that can be toxic to cancer cells. mdpi.comresearchgate.net

A preclinical study using a syngeneic mouse model of MYCN-driven neuroblastoma provided direct insight into the powerful anti-cancer effects of high-dose omega-3s, including a deuterated version. mdpi.com In this model, high-dose administration of EPA, DHA, and oxidation-resistant deuterated DHA (D-DHA) each completely blocked tumor formation. mdpi.com In contrast, the omega-6 fatty acid arachidonic acid (ARA) accelerated tumor incidence. mdpi.com The fact that both non-deuterated EPA and deuterated D-DHA were highly effective at preventing tumorigenesis underscores the potent anti-oncogenic properties of these fatty acids. mdpi.com

The inclusion of D-DHA in the neuroblastoma study was crucial for mechanistic investigation. mdpi.com It demonstrated that the anti-cancer effect of DHA was not dependent on its oxidation, as the deuterated, oxidation-resistant form was equally effective. mdpi.com This suggests that mechanisms other than the generation of ROS may be at play, such as the modulation of cell signaling pathways or membrane dynamics. mdpi.com Given that EPA was also 100% effective in blocking tumor formation in this model, it is reasonable to infer that EPA-d5, with its enhanced stability against non-enzymatic oxidation, would exhibit at least a comparable, if not superior, anti-tumorigenic activity by ensuring more of the active compound is available to exert its effects.

Role in Oxidative Stress Mitigation and Aging Research with Deuterated Polyunsaturated Fatty Acids

Aging is associated with a progressive increase in oxidative stress, which contributes to cellular damage and the development of age-related diseases. frontiersin.org Polyunsaturated fatty acids in cell membranes are primary targets of this oxidative damage. nih.govnih.gov The strategic replacement of dietary PUFAs with their deuterated versions has emerged as a promising approach to combat age-related oxidative stress. frontiersin.orgnih.gov

The core principle is that deuteration at the bis-allylic positions of PUFAs makes them significantly more resistant to the chain reaction of lipid peroxidation initiated by ROS. frontiersin.orgnih.govnih.gov This protective effect has been demonstrated in various models. In a study using the nematode Caenorhabditis elegans, a diet supplemented with deuterated trilinolenin (B53071) (a precursor to longer-chain omega-3s like EPA) was sufficient to prevent the accumulation of lipid peroxides and reduce ROS. frontiersin.org Notably, this intervention also significantly extended the lifespan of the worms under both normal and oxidative stress conditions, demonstrating that D-PUFAs can be used to decelerate the aging process in this model. frontiersin.orgnih.gov The study confirmed that the deuterated precursor was metabolized by the worms to produce deuterated forms of other PUFAs, including EPA. frontiersin.org

In another preclinical study, D-PUFAs were shown to prevent diet-induced nonalcoholic steatohepatitis (NASH) in mice by broadly reducing oxidative stress. nih.gov The D-PUFA treatment attenuated ROS production, enhanced cell viability in hepatocytes, and decreased inflammation in macrophages. nih.gov These findings highlight that the benefits of deuteration extend beyond a single cell type and can impact systemic inflammatory and metabolic diseases. Although these studies did not use pure EPA-d5, they establish a strong proof-of-concept that deuterated omega-3 fatty acids, through their ability to mitigate oxidative stress, have a significant potential in aging research and in preventing diseases where lipid peroxidation is a key pathological driver. frontiersin.orgnih.gov

Interactive Data Table: Preclinical Findings on Deuterated Polyunsaturated Fatty Acids

| Research Area | Model System | Deuterated Compound Used | Key Findings | Reference |

|---|---|---|---|---|

| Aging & Oxidative Stress | C. elegans | Deuterated Trilinolenin (metabolized to D-EPA, etc.) | Reduced lipid peroxides and ROS; significantly extended lifespan. | frontiersin.org |

| Retinal Health | Mouse Model (Retinopathy of Prematurity) | Deuterated DHA (D-DHA) | Maternal D-DHA supplementation protected offspring against hyperoxia-induced retinal vascular arrest. | arvojournals.org |

| Oncology | Mouse Model (Neuroblastoma) | Deuterated DHA (D-DHA) and EPA | High-dose D-DHA and EPA completely blocked tumor formation. | mdpi.com |

| Metabolic Disease | Mouse Model (NASH) | D-PUFA mixture | Attenuated ROS production, steatosis, inflammation, and fibrosis in the liver. | nih.gov |

| Retinal Health | Mouse Model | Deuterated DHA (D-DHA) | Dietary D-DHA was metabolized to D-EPA in the retina and provided protection against degeneration. | nih.govresearchgate.net |

Emergent Trends and Prospects in Deuterated Eicosapentaenoic Acid Research

Development of Novel Deuterated Fatty Acid Probes and Tracers

The development of sophisticated molecular tools is critical for unraveling the intricate details of lipid metabolism. Deuterated fatty acid probes, including EPA-d5, represent a significant advancement in this area. These probes are analogues of naturally occurring fatty acids where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. creative-proteomics.com This substitution results in a molecule with nearly identical chemical and biological properties to its unlabeled counterpart but with a distinct, higher molecular weight. medchemexpress.comansto.gov.au

Eicosapentaenoic Acid-d5 is a deuterated form of eicosapentaenoic acid (EPA), an important omega-3 polyunsaturated fatty acid. scbt.compharmaffiliates.com Its primary application in research is as a tracer and an internal standard for the quantification of endogenous EPA in biological samples. bertin-bioreagent.comcaymanchem.com When used in mass spectrometry (MS)-based analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the deuterium label allows EPA-d5 to be easily distinguished from the naturally abundant, unlabeled EPA. bertin-bioreagent.comscbt.com This isotopic distinction is crucial for several reasons:

Accurate Quantification: As an internal standard, a known quantity of EPA-d5 is added to a sample (such as plasma, cells, or tissue) before processing. veeprho.comlipidmaps.org It experiences the same extraction and ionization efficiencies as the analyte (unlabeled EPA). caymanchem.com By comparing the MS signal of the labeled standard to the unlabeled analyte, researchers can achieve highly accurate and precise quantification, correcting for sample loss or instrumental variability. veeprho.comlipidmaps.orgmetabolomicscentre.ca

Metabolic Tracing: EPA-d5 serves as a powerful tracer to follow the metabolic fate of EPA within a biological system. scbt.com Scientists can introduce EPA-d5 and track its incorporation into various complex lipids or its conversion into other bioactive molecules. scbt.comnih.gov For example, studies using related deuterated omega-3 fatty acids have successfully modeled their metabolic pathways, demonstrating the principle of using these tracers to determine the efficiency of metabolic conversion from precursor fatty acids to their elongated and desaturated products. nih.gov This allows for detailed investigation of lipid biosynthesis, remodeling, and degradation pathways. scbt.com

The synthesis of these probes involves controlled deuteration protocols to place deuterium atoms at specific positions within the fatty acid chain, ensuring the stability of the label and the biological functionality of the molecule. ansto.gov.aunih.gov The development of these reliable and precise probes is fundamental to enhancing our understanding of fatty acid dynamics in various physiological and pathological contexts. scbt.comnih.gov

| Property | Details | Source(s) |

| Chemical Name | Eicosapentaenoic Acid-d5 | scbt.comveeprho.com |

| Synonyms | (5Z,8Z,11Z,14Z,17Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoic acid, EPA-d5, Timnodonic Acid-d5 | pharmaffiliates.comcaymanchem.comveeprho.com |

| Molecular Formula | C₂₀H₂₅D₅O₂ | pharmaffiliates.comcaymanchem.combioscience.co.uk |

| Molecular Weight | 307.5 g/mol | caymanchem.combioscience.co.uk |

| CAS Number | 1197205-73-4 | scbt.compharmaffiliates.comcaymanchem.com |

| Primary Application | Internal standard for quantification of EPA by GC- or LC-MS | bertin-bioreagent.comcaymanchem.com |

| Purity | Typically ≥99% deuterated forms (d1-d5) | caymanchem.combioscience.co.uk |

High-Throughput Screening and Multiplexed Tracing Strategies in Lipid Metabolism

The complexity of the lipidome, with its thousands of distinct molecular species, demands analytical methods that are not only accurate but also rapid and scalable. springernature.com High-throughput screening (HTS) and multiplexed tracing strategies are emerging to meet this challenge, and deuterated compounds are integral to these advanced workflows. researchgate.netnih.gov

HTS methods are being developed to rapidly analyze fatty acid profiles from a large number of samples, which is essential for large-scale clinical studies, drug discovery, and systems biology research. researchgate.netwipo.intcaymanchem.com For instance, mass spectrometry-based approaches can analyze samples at a rate of seconds per sample, a significant improvement over traditional chromatographic methods. nih.gov In many of these HTS platforms, deuterated fatty acids like stearic acid-d35 or EPA-d5 serve as internal standards to ensure data quality and reliability across many samples. researchgate.net

Multiplexed tracing takes the analysis a step further by enabling the simultaneous tracking of lipids under different conditions or at different time points within a single experiment. springernature.comresearchgate.net This is often achieved by using reagents that add a unique mass tag to molecules from different sample pools. springernature.comresearchgate.net After tagging, the samples can be combined and analyzed together. During MS/MS analysis, the tags fragment to produce unique reporter ions, allowing the signal from each original sample to be deconvoluted and quantified. researchgate.net

While many current multiplexing strategies use specialized chemical tags (e.g., alkyne-azide "click chemistry"), the underlying principle of using mass-differentiated tracers is the same as for stable isotope labeling. springernature.comfrontiersin.org Deuterated standards are crucial in these complex experiments. For example, multiplexed internal standard mixtures, which contain a variety of deuterated lipid species, are used to provide accurate relative quantification for many different lipid classes at once. metabolomicscentre.cacaymanchem.com This approach improves sample comparison by minimizing analytical variability between runs. springernature.com These strategies allow for sophisticated experimental designs, such as time-resolved pulse-chase analyses, to monitor the dynamic flow of fatty acids through metabolic networks with high precision. springernature.comresearchgate.net

| Research Application | Use of Deuterated Standard | Analytical Technique | Finding/Benefit | Source(s) |

| Quantification of Fatty Acids in Human Serum | Deuterated stearic acid (18:0-d35) as internal standard. | Multisegment Injection-Nonaqueous Capillary Electrophoresis-Mass Spectrometry (MSI-NACE-MS) | Enables robust, high-throughput screening of over twenty non-esterified fatty acids. | researchgate.net |

| General Fatty Acid Analysis | Addition of a suite of deuterated fatty acid internal standards (including 20:4-d8, 20:5-d5, 22:6-d5). | Gas Chromatography-Mass Spectrometry (GC-MS) | Allows for precise determination of unlabeled analyte levels in various samples like cells, plasma, or tissue. | lipidmaps.org |

| Multiplexed Lipidomics | Use of a multiplexed mixture of deuterated lipid standards from various classes (glycerolipids, sphingolipids, etc.). | Liquid Chromatography-Mass Spectrometry (LC-MS) | Ideally suited as a comprehensive internal standard for lipidomics, enabling method development and direct, quantitative analysis. | caymanchem.com |

| Metabolic Tracing in Hepatocytes | Use of alkyne-labeled lipids with multiplexed reporters. | Click-Chemistry Mass Spectrometry | Allows for time-resolved analysis and parallel quantitative monitoring of 120 labeled lipid species, improving sample comparison. | springernature.com |

Interdisciplinary Research Integrating Omics Technologies with Deuterium Labeling

The future of biological research lies in an interdisciplinary approach that integrates multiple layers of biological information. The combination of deuterium labeling with "omics" technologies—such as lipidomics, metabolomics, and proteomics—provides a powerful framework for a systems-level understanding of cellular processes. creative-proteomics.com

Deuterium labeling is a versatile and cost-effective strategy for quantitative omics studies. researchgate.net This can be done globally, by growing cells or organisms in media containing deuterium oxide (D₂O), or in a targeted manner by supplying a specific deuterated precursor like EPA-d5. medchemexpress.comresearchgate.net

Global Omics with D₂O: In D₂O labeling, deuterium is incorporated into a wide range of biomolecules (lipids, proteins, carbohydrates) through natural metabolic synthesis. researchgate.netresearchgate.net This allows researchers to measure the turnover rates (synthesis and degradation) of thousands of molecules simultaneously, providing a dynamic view of the entire metabolome or proteome in response to stimuli. researchgate.netacs.orgnih.gov

Targeted Omics with Deuterated Probes: The use of specific probes like EPA-d5 is central to quantitative lipidomics. scbt.com By serving as a precise mass spectrometry standard, it facilitates accurate lipid profiling and the identification of subtle changes in lipid networks associated with disease or environmental changes. scbt.commetabolomicscentre.ca This integration allows researchers to connect the metabolism of a specific fatty acid to global changes in the lipidome. metabolomicscentre.ca

This integration extends beyond mass spectrometry. For example, novel imaging techniques are combining deuterium labeling with methods like stimulated Raman scattering (SRS) microscopy. acs.orgresearchgate.net Deuterium- and alkyne-labeled fatty acid probes can be visualized directly in living cells and tissues. acs.orgresearchgate.net This allows for in-situ quantitative imaging of lipid metabolism, tracking the localization and response of fatty acid pools to various stresses in real-time without the need for destructive extraction procedures. researchgate.net

By combining the precise tracing capabilities of deuterium labeling with the comprehensive data acquisition of omics platforms and advanced imaging, researchers can build more complete and dynamic models of biological systems. creative-proteomics.com This interdisciplinary approach is essential for deciphering the complex interplay between different molecular pathways and understanding how disturbances in lipid metabolism contribute to complex diseases. creative-proteomics.com

Q & A

Q. How can researchers verify the isotopic purity and chemical stability of Eicosapentaenoic Acid-d5 (EPA-d5) in experimental workflows?

EPA-d5 must be characterized using mass spectrometry (MS) to confirm its isotopic purity (≥98 atom % deuterium) and chemical stability. Analytical techniques such as liquid chromatography (LC)-MS/MS should quantify the ratio of deuterated (d5) to non-deuterated (d0) forms. Storage at −20°C in ethanol solutions preserves stability for ≥2 years, as degradation can alter deuterium incorporation and introduce experimental artifacts .

Q. What methodologies are recommended for extracting EPA-d5 from biological matrices like serum or tissue?

The Bligh-Dyer method is widely used for lipid extraction due to its efficiency in separating lipids from aqueous phases. Homogenize samples with chloroform:methanol (2:1 v/v), followed by phase separation with additional chloroform and water. EPA-d5, being a hydrophobic ω-3 fatty acid, partitions into the chloroform layer, which is then evaporated under nitrogen and reconstituted in ethanol for downstream analysis .

Q. How is EPA-d5 utilized as an internal standard in untargeted metabolomics?

EPA-d5 is spiked into samples at known concentrations to correct for matrix effects and ionization efficiency in LC-MS. For example, in serum metabolomics, 250 ng/mL of EPA-d5 is added alongside other deuterated standards (e.g., docosapentaenoic acid-d5) to normalize peak areas and quantify endogenous EPA levels. Recovery rates should be monitored to ensure consistency (<35% variation) .

Advanced Research Questions

Q. What experimental strategies address spectral overlap between EPA-d5 and endogenous EPA in mass spectrometry?

Deuterium labeling introduces a mass shift of +5 Da (M+5), distinguishable via high-resolution MS. However, isotopic interference can occur in complex matrices. To mitigate this, use selective reaction monitoring (SRM) targeting unique fragmentation ions (e.g., m/z 307.5 for EPA-d5 vs. 302.5 for EPA) and optimize chromatographic separation to resolve co-eluting isomers .

Q. How can researchers design dose-response studies to evaluate EPA-d5’s metabolic incorporation into cellular lipid pools?

Treat cell cultures with graded concentrations of EPA-d5 (e.g., 1–100 µM) and incubate for 24–72 hours. Extract lipids, perform fatty acid methyl ester (FAME) derivatization, and quantify EPA-d5 incorporation via gas chromatography (GC)-MS. Normalize data to protein content or cell count, and compare with unlabeled EPA to assess isotopic dilution effects .

Q. What statistical approaches resolve contradictions in EPA-d5’s metabolic flux data across studies?

Discrepancies may arise from differences in isotopic tracer administration (e.g., bolus vs. continuous infusion) or tissue-specific turnover rates. Apply compartmental modeling to account for kinetic heterogeneity, and use multivariate analysis (e.g., PCA) to identify confounding variables like diet or genetic background .

Q. How does EPA-d5 enable mechanistic studies of lipid-mediated epigenetic regulation (e.g., histone demethylase modulation)?

EPA-d5 can trace endogenous EPA’s incorporation into nuclear membranes, where it influences lipid rafts and enzyme accessibility. Co-treat cells with EPA-d5 and inhibitors (e.g., Corin, a dual LSD1/HDAC inhibitor) to dissect EPA’s role in chromatin remodeling. Validate via ChIP-seq for histone methylation marks (e.g., H3K4me2) .

Methodological Notes

- Quality Control : Include batch-specific deuterium purity certificates and validate MS signal linearity across expected concentration ranges .

- Data Reproducibility : Adhere to FAIR principles by documenting extraction protocols, MS parameters, and raw data deposition in public repositories .

- Ethical Reporting : Disclose conflicts of interest, particularly if using commercial standards (e.g., Santa Cruz Biotechnology’s sc-205304), and cite primary synthesis literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.